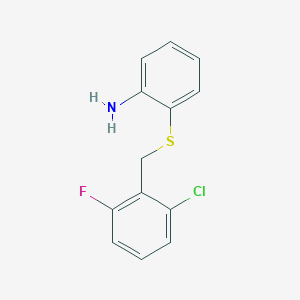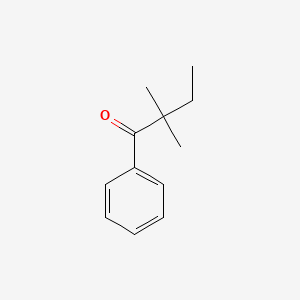
4-Methoxyisoquinoline
Overview
Description
4-Methoxyisoquinoline is an organic compound with the molecular formula C10H9NO It is a derivative of isoquinoline, featuring a methoxy group (-OCH3) attached to the fourth carbon of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst. Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield 4-methoxy-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
4-Methoxyisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drugs targeting neurological disorders and other diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyisoquinoline varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
4-Methoxyisoquinoline can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, lacking the methoxy group, with different chemical reactivity and applications.
4-Hydroxyisoquinoline: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and biological activities.
6-Methoxyisoquinoline: Another methoxy-substituted isoquinoline, but with the methoxy group at the sixth position, affecting its reactivity and applications.
Properties
IUPAC Name |
4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGFLHYYILUCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396379 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36034-54-5 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isoquinoline structure in relation to the observed anticancer activity?
A: The research indicates that the oxidation state of the isoquinoline ring plays a crucial role in its cytotoxic activity. Specifically, oxidation at the C(1), C(4), and C(5) positions appears to enhance cytotoxicity []. 1,5-Dihydroxy-4-methoxyisoquinoline possesses hydroxyl groups at C(1) and C(5) and a methoxy group at C(4), which likely contributes to its observed anticancer properties. Further modifications of this structure could potentially lead to even more potent anticancer agents.
Q2: How does 1,5-dihydroxy-4-methoxyisoquinoline affect cancer cells differently from normal cells?
A: While the exact mechanism of action remains under investigation, the research demonstrates that 1,5-dihydroxy-4-methoxyisoquinoline exhibits selective cytotoxicity. It effectively inhibits the growth of five esophageal squamous cancer cell lines with IC50 values ranging from 13 to 26 μM []. Importantly, the compound showed low cytotoxicity towards normal human esophageal epithelial cells, highlighting its potential for targeted cancer therapy with reduced side effects.
Q3: Beyond cytotoxicity, does 1,5-dihydroxy-4-methoxyisoquinoline exhibit other anti-cancer properties?
A: Yes, the research reveals that 1,5-dihydroxy-4-methoxyisoquinoline potently inhibits cell migration in human umbilical vein endothelial cells (HUVECs) []. At a concentration of 13 μM, the compound achieved an inhibition rate exceeding 50%. This anti-migratory effect suggests that 1,5-dihydroxy-4-methoxyisoquinoline might also hinder cancer cell metastasis, a critical aspect of cancer progression.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


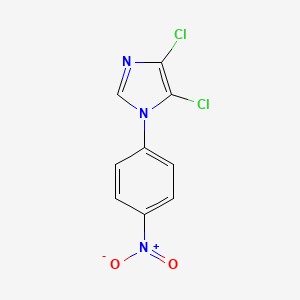
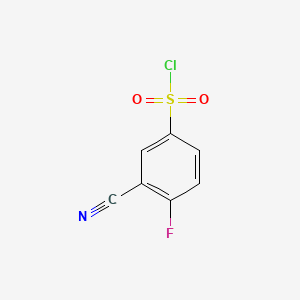
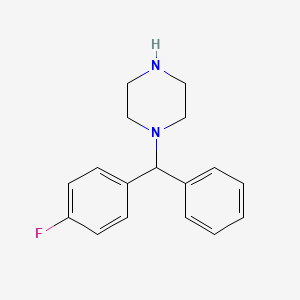
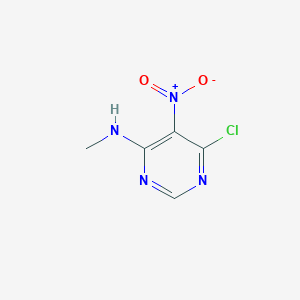
![2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1350659.png)
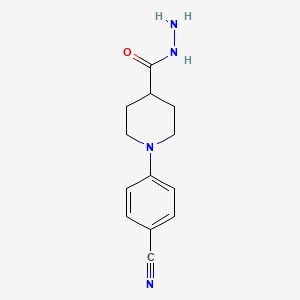
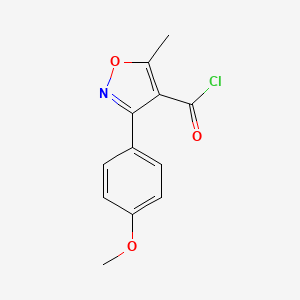


![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)
![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)

